molecular formula C14H14N2O6S B5075240 N-(2,4-dimethoxyphenyl)-3-nitrobenzenesulfonamide

N-(2,4-dimethoxyphenyl)-3-nitrobenzenesulfonamide

Cat. No.: B5075240
M. Wt: 338.34 g/mol
InChI Key: KQGGUSJSMLUVJH-UHFFFAOYSA-N
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Description

N-(2,4-dimethoxyphenyl)-3-nitrobenzenesulfonamide is an organic compound that features a sulfonamide group attached to a nitrobenzene ring, which is further substituted with a 2,4-dimethoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-dimethoxyphenyl)-3-nitrobenzenesulfonamide typically involves a multi-step process. One common method starts with the nitration of benzenesulfonamide to introduce the nitro group. This is followed by a coupling reaction with 2,4-dimethoxyaniline under acidic conditions to form the final product. The reaction conditions often require careful control of temperature and pH to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Optimization of reaction parameters, such as solvent choice and catalyst selection, is crucial for industrial applications.

Chemical Reactions Analysis

Types of Reactions

N-(2,4-dimethoxyphenyl)-3-nitrobenzenesulfonamide can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

    Oxidation: The compound can be oxidized under strong oxidative conditions to form sulfonic acids or other oxidized derivatives.

Common Reagents and Conditions

    Reduction: Common reagents include hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Reagents such as sodium methoxide or other nucleophiles can be used.

    Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide are typically employed.

Major Products Formed

    Reduction: The major product is N-(2,4-dimethoxyphenyl)-3-aminobenzenesulfonamide.

    Substitution: Products vary depending on the nucleophile used, resulting in different substituted derivatives.

    Oxidation: Products include sulfonic acids and other oxidized forms of the compound.

Scientific Research Applications

N-(2,4-dimethoxyphenyl)-3-nitrobenzenesulfonamide has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

  • N-(2,4-dimethoxyphenyl)-4-nitrobenzenesulfonamide
  • N-(2,4-dimethoxyphenyl)-3-aminobenzenesulfonamide
  • N-(2,4-dimethoxyphenyl)-3-chlorobenzenesulfonamide

Uniqueness

N-(2,4-dimethoxyphenyl)-3-nitrobenzenesulfonamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to inhibit bacterial RNA polymerase sets it apart from other similar compounds, making it a valuable candidate for further research and development in medicinal chemistry .

Properties

IUPAC Name

N-(2,4-dimethoxyphenyl)-3-nitrobenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O6S/c1-21-11-6-7-13(14(9-11)22-2)15-23(19,20)12-5-3-4-10(8-12)16(17)18/h3-9,15H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQGGUSJSMLUVJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)NS(=O)(=O)C2=CC=CC(=C2)[N+](=O)[O-])OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O6S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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